3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester

Description

Chemical Structure and Properties

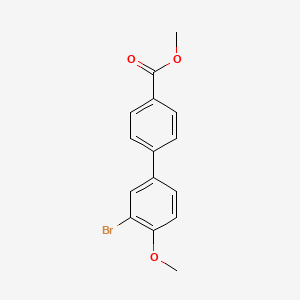

3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester (C₁₅H₁₃BrO₃, MW: 321.17 g/mol) is a biphenyl derivative featuring a bromine atom at the 3' position, a methoxy group at the 4' position, and a methyl ester at the 4-carboxylic acid position (Figure 1). This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in analogous protocols for similar biphenyl esters .

Synthesis and Applications The compound is typically prepared by coupling 3-bromo-4-methoxyphenylboronic acid with methyl 4-iodobenzoate under palladium catalysis (e.g., Pd(PPh₃)₄) in a DME/H₂O solvent system . It serves as a key intermediate in pharmaceutical synthesis, particularly for retinoids like Trifarotene and inhibitors targeting endothelial differentiation gene receptors (e.g., EDG-2) .

Safety and Handling

The compound is classified with GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Proper handling requires PPE and controlled conditions .

Propriétés

IUPAC Name |

methyl 4-(3-bromo-4-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-8-7-12(9-13(14)16)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNMJBRHLHFQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a brominated aromatic compound in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 3’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products Formed:

- Substituted biphenyl derivatives

- Hydroxylated or carbonylated biphenyl derivatives

- Reduced alcohol derivatives

Applications De Recherche Scientifique

Overview

3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester (CAS Number: 166984-07-2) is an organic compound that exhibits a range of applications in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and material science. Its unique structural features, including a bromine atom and a methoxy group, make it a valuable intermediate in various synthetic processes and a candidate for biological activity studies.

Common Synthetic Route:

- Reagents : Brominated biphenyl compound, boronic acid derivative, palladium catalyst, base (e.g., potassium carbonate).

- Conditions : Typically conducted in solvents like dimethylformamide (DMF) or dioxane under reflux conditions.

Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized to form hydroxyl or carbonyl groups.

- Reduction Reactions : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride .

Research has indicated that this compound may possess significant biological activities, particularly:

- Antimicrobial Properties : Studies have shown that similar compounds exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

- Anticancer Potential : Its unique structural features make it a candidate for further exploration in anticancer drug development, with ongoing studies assessing its efficacy against various cancer cell lines .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

- Liquid Crystals : Its biphenyl structure is conducive to applications in liquid crystal displays (LCDs).

- Advanced Polymers : It serves as a building block for synthesizing advanced polymer materials with tailored properties .

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds related to this compound:

- A study published in the Royal Society of Chemistry highlighted the synthesis and antibacterial properties of biphenyl derivatives, indicating that modifications to the structure could enhance efficacy against resistant bacterial strains .

- Investigations into its anticancer properties have shown promising results in inhibiting cell proliferation in specific cancer types, warranting further research into its mechanism of action and potential therapeutic uses .

Mécanisme D'action

The mechanism of action of 3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituent effects, molecular weights, and key applications:

Key Observations:

Substituent Position and Reactivity :

- Bromine at the 3' position (target compound) vs. 4' position (e.g., 4'-bromo analog) alters steric and electronic profiles, impacting coupling yields. For example, 4'-methoxy-biphenyl-4-carboxylic acid derivatives achieved 69–95% yields in Suzuki reactions, while bromo substituents may require adjusted conditions .

- Methoxy groups enhance solubility compared to methyl or hydroxyl groups, as seen in the target compound vs. 4'-bromo-3'-methyl analog .

Ester Group Effects: Methyl esters (target compound) vs. ethyl esters (e.g., 3'-bromo-4'-hydroxy ethyl ester) influence metabolic stability and hydrolysis rates.

Research Findings and Data

Analytical Data

Activité Biologique

3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester is an organic compound notable for its structural features, including a bromine atom and a methoxy group. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure can be represented as follows:

- IUPAC Name : Methyl 4-(3-bromo-4-methoxyphenyl)benzoate

- Molecular Formula : C15H13BrO3

- CAS Number : 166984-07-2

Synthesis

The synthesis of this compound is commonly achieved through the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between a brominated aromatic compound and a boronic acid derivative. This method is favored for its efficiency and scalability in industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In studies assessing various extracts, compounds similar to this methyl ester have demonstrated effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations have also explored the anticancer potential of this compound. It has been reported to influence cancer cell lines through mechanisms that may involve the modulation of specific molecular targets, such as enzymes involved in cell proliferation and apoptosis . Further studies are required to elucidate the precise pathways and molecular interactions.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Interaction with Enzymes : The compound may act as an inhibitor or substrate for key enzymes.

- Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways.

To better understand these mechanisms, detailed biochemical assays and molecular docking studies are necessary.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-methoxybenzoic acid methyl ester | Bromine at 3-position | Moderate antimicrobial activity |

| 4'-Bromo-4-methoxy-biphenyl-4-carboxylic acid methyl ester | Bromine at 4-position | Limited data available |

| 3'-Bromo-4'-hydroxy-biphenyl-4-carboxylic acid methyl ester | Hydroxyl group instead of methoxy | Potentially higher anticancer activity |

This table illustrates how variations in structural features can influence biological activity, emphasizing the need for further exploration of these compounds.

Study on Antimicrobial Efficacy

A study conducted on various biphenyl derivatives, including this compound, evaluated their antimicrobial efficacy against several pathogens. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly at concentrations above 100 µg/mL .

Investigation of Anticancer Properties

In another study focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in human breast cancer cells. The findings suggested a dose-dependent increase in apoptosis markers, indicating potential use as an anticancer agent .

Q & A

Q. What are the preferred synthetic routes for 3'-bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester, and how can intermediates be characterized?

Methodological Answer:

- Synthesis : The compound can be synthesized via a multi-step procedure involving esterification, halogenation, and substitution. For example, analogous biphenyl esters are synthesized by esterification of the carboxylic acid (e.g., methyl ester formation via methanol and acid catalysis), followed by bromination at the 3'-position using Br₂ or NBS (N-bromosuccinimide) in a controlled environment . Methoxy group introduction may involve nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling) .

- Intermediate Characterization : Use 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split due to bromine's deshielding effect) and HPLC (≥98% purity) to validate intermediate quality .

Q. How can researchers optimize purification methods for this compound to minimize impurities?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate brominated byproducts. For polar impurities, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is effective .

- Crystallization : Recrystallize from ethanol or methanol to remove non-esterified carboxylic acid residues. Monitor purity via melting point analysis (e.g., compare with literature values from structurally similar esters) .

Advanced Research Questions

Q. How does the electronic environment of the bromine and methoxy substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (e.g., using Gaussian09) to map electron density distribution. The bromine atom’s electron-withdrawing effect activates the 4'-position for electrophilic substitution, while the methoxy group’s electron-donating nature directs reactions to the 3'-position .

- Experimental Validation : Conduct Suzuki-Miyaura coupling with arylboronic acids. Monitor regioselectivity via LC-MS and compare with computational predictions .

Q. How can contradictory spectral data (e.g., NMR vs. HPLC) be resolved during structural confirmation?

Methodological Answer:

- Data Reconciliation : If HPLC indicates purity but NMR shows unexpected peaks, perform 2D NMR (COSY, HSQC) to identify coupling partners. For example, residual solvent (e.g., DMSO) or rotamers from ester groups may cause discrepancies .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 321.17 for C15H13BrO3) and rule out isobaric impurities .

Q. What strategies mitigate decomposition of the ester group under acidic/basic conditions during derivatization?

Methodological Answer:

- pH Control : Avoid strong bases (e.g., NaOH) that hydrolyze esters. Use mild conditions (e.g., K₂CO₃ in DMF) for nucleophilic substitutions .

- Protecting Groups : Temporarily protect the ester with tert-butyl groups during reactions requiring acidic conditions. Deprotect with TFA (trifluoroacetic acid) post-synthesis .

Q. How can computational modeling predict the compound’s reactivity in photochemical studies?

Methodological Answer:

- TD-DFT Simulations : Calculate excitation energies and UV-Vis spectra to predict photostability. For example, the methoxy group’s conjugation may reduce excited-state reactivity, while bromine enhances intersystem crossing .

- Experimental Correlation : Compare simulated UV-Vis λmax with experimental data from UV spectrophotometry to validate models .

Key Challenges & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.